Glucoraphanin potassium salt, HPLC Grade
Description
Glucoraphanin potassium salt (C₁₂H₂₂NO₁₀S₃K, CAS RN 21414-41-5) is a glucosinolate compound primarily found in cruciferous vegetables such as broccoli, kale, and Brussels sprouts. As an HPLC-grade reference standard, it is characterized by high purity (≥97.0% by HPLC chromatogram) and is essential for analytical applications, including quantitative assays and metabolic studies . Its structure comprises a β-D-thioglucose group linked to a sulfonated oxime moiety with a 4-methylsulfinylbutyl side chain, making it a precursor to sulforaphane—a potent phase 2 enzyme inducer with chemoprotective properties .
Purification methods, such as the isolation of a sinapine-glucoraphanin salt from broccoli seeds, ensure minimal contamination by structurally similar glucosinolates like glucoiberin, enhancing its utility in research . The compound’s stability under moderate salinity (≤80 mM NaCl) further supports its use in plant stress studies .
Properties
IUPAC Name |
potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJHNVPISVILLA-QYSFFVHJSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22KNO10S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant-Based Extraction
Glucoraphanin occurs naturally in cruciferous vegetables such as broccoli (Brassica oleracea var. italica), Brussels sprouts, and kale. Industrial extraction typically follows a solvent-based protocol:
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Homogenization : Fresh plant material is homogenized in aqueous methanol (70–80% v/v) to inactivate myrosinase, the enzyme responsible for hydrolyzing glucoraphanin into sulforaphane.
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Defatting : Lipids are removed via hexane or petroleum ether washes.
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Ion-Exchange Chromatography : Crude extracts are passed through DEAE-Sephadex columns to bind glucosinolates. Elution with potassium sulfate (0.5 M) yields glucoraphanin-potassium complexes.
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Crystallization : The eluate is concentrated under vacuum and crystallized at 4°C to obtain crude glucoraphanin potassium salt.
Table 1: Extraction Efficiency from Broccoli Florets
Biosynthetic Pathways
The biosynthesis of glucoraphanin in plants involves:
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Chain elongation : Methionine undergoes methylthioalkylmalate synthase (MAM)-catalyzed elongation to form dihomomethionine.
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Core structure formation : Cytochrome P450 enzymes (CYP79F1, CYP83A1) oxidize the amino acid to aldoxime, followed by conjugation with glutathione to form thiohydroximate intermediates.
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Glucosylation and sulfation : UDP-glucosyltransferases and sulfotransferases finalize the glucosinolate core.
Chemical Synthesis
Total Synthesis of β-Glucoraphanin Potassium Salt
Vo et al. (2019) achieved a 72% overall yield of β-glucoraphanin potassium salt via the following steps:
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Thiohydroximate Synthesis :
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Methionine sulfoxide is reacted with hydroxylamine-O-sulfonic acid to form the sulfoximine intermediate.
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Thiolation with thiourea yields the thiohydroximate precursor.
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Glucosylation :
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The thiohydroximate is treated with acetobromoglucose under Koenigs–Knorr conditions (Ag₂CO₃ catalyst) to form the β-glucosidic bond.
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Sulfation and Potassium Exchange :
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The glucosylated product is sulfated using SO₃·pyridine complex.
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Ion exchange with potassium hydroxide yields the final product.
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Table 2: Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Thiohydroximate formation | NH₂OSO₃H, H₂O, 0°C, 2h | 85% | 90% |
| Glucosylation | Acetobromoglucose, Ag₂CO₃, 25°C, 12h | 78% | 88% |
| Sulfation | SO₃·pyridine, DMF, 40°C, 6h | 92% | 95% |
Challenges in α-Epimer Synthesis
Attempts to synthesize the α-epimer failed due to steric hindrance during glucosylation, leading to decomposition of the intermediate. Computational modeling suggests the α-configuration induces unfavorable torsional strain in the glucosidic bond.
Purification to HPLC Grade
Chromatographic Refinement
Crude synthetic or extracted glucoraphanin potassium salt is purified via:
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Preparative HPLC :
Table 3: HPLC Purification Metrics
Crystallization and Drying
The HPLC-purified fraction is lyophilized to remove volatile solvents, followed by recrystallization from ethanol/water (70:30 v/v) to achieve a crystalline purity of 99.5%.
Analytical Validation
Structural Confirmation
Purity Assessment
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Enzymatic Hydrolysis to Sulforaphane
Glucoraphanin potassium salt undergoes hydrolysis via the enzyme myrosinase (β-thioglucosidase), producing sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane), a potent antioxidant and Phase II enzyme inducer .
Reaction Pathway:
Key Research Findings:
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Kinetics : Hydrolysis is rapid within the first 30 minutes, plateauing due to enzyme denaturation and substrate depletion .
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Enzyme Source : Myrosinase from broccoli (Brassica oleracea) seeds shows higher specificity compared to fungal or bacterial alternatives .
Desulfation to Desulfo-Glucoraphanin
Sulfatase-mediated desulfation removes the sulfate group, forming desulfo-glucosinolates, which are intermediates for synthetic modifications .
Reaction Conditions:
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Enzyme : Arylsulfatase (EC 3.1.6.1)
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Solvent : Aqueous buffer (pH 7.0)
Analytical Characterization:
| Parameter | Value | Source |
|---|---|---|
| Molar extinction coefficient (ε) | 6634 M⁻¹cm⁻¹ at 225 nm | |
| HPLC retention time | 8.2 min (C18 column) |
Stability and Degradation
Glucoraphanin potassium salt is hygroscopic and degrades under acidic or high-temperature conditions :
Stability Profile:
| Condition | Observation | Source |
|---|---|---|
| Aqueous solution (pH < 5) | Rapid hydrolysis | |
| Storage (25°C, dry) | Stable for 12 months | |
| Thermal decomposition | Undetermined |
Analytical Methods for Reaction Monitoring
| Technique | Application | Source |
|---|---|---|
| HPLC-PDA (229 nm) | Quantification of desulfo-derivatives | |
| UV Spectroscopy (225 nm) | Purity assessment | |
| NMR (¹H/¹³C) | Structural confirmation |
Scientific Research Applications
Health Benefits and Mechanisms of Action
1.1 Antioxidant Properties
Glucoraphanin is a precursor to sulforaphane, which exhibits potent antioxidant properties. Research indicates that glucoraphanin can enhance liver function by improving serum levels of alanine aminotransferase (ALT) and gamma-glutamyltransferase (γ-GTP) in healthy adults. A randomized controlled trial demonstrated that daily intake of glucoraphanin supplements significantly improved these hepatic biomarkers over 24 weeks, suggesting its role in liver health maintenance .
1.2 Anti-Inflammatory Effects
The compound also shows promise in modulating inflammatory responses. In vitro studies have indicated that sulforaphane, derived from glucoraphanin, can inhibit the release of pro-inflammatory cytokines in human intestinal epithelial cells subjected to inflammatory stimuli . This suggests potential applications in managing inflammatory conditions such as celiac disease.
1.3 Cancer Prevention
Glucoraphanin's conversion to sulforaphane has been linked to cancer prevention mechanisms. Sulforaphane acts as a chemopreventive agent by inhibiting neoplastic processes and has been shown to block carcinogenesis effectively. Its ability to induce phase II detoxification enzymes further supports its role in cancer prevention .
Analytical Applications
2.1 High-Performance Liquid Chromatography (HPLC)
The HPLC grade designation of glucoraphanin potassium salt highlights its suitability for analytical applications in research settings. HPLC is commonly employed to quantify glucosinolates in plant materials, allowing researchers to assess the efficacy and concentration of glucoraphanin in various samples .
2.2 Quality Control in Food Industry
In the food industry, HPLC analysis of glucoraphanin is crucial for quality control and standardization of broccoli sprout supplements and other products enriched with this compound. By ensuring consistent levels of glucoraphanin, manufacturers can guarantee the health benefits associated with their products.
Case Studies
3.1 Liver Health Improvement Study
A clinical trial involving 70 participants assessed the impact of glucoraphanin supplementation on liver health markers over six months. Results indicated that participants who consumed glucoraphanin supplements showed significant reductions in ALT levels compared to those receiving a placebo, reinforcing its potential as a dietary supplement for liver health .
3.2 In Vitro Studies on Inflammation
In another study focusing on celiac disease, researchers evaluated the effects of glucoraphanin on intestinal epithelial cells exposed to gliadin-induced inflammation. While sulforaphane exhibited significant anti-inflammatory effects, glucoraphanin demonstrated limited activity at similar concentrations, suggesting that while it may not act directly against inflammation, it could play a role in broader dietary interventions for gut health .
Summary Table of Applications
Mechanism of Action
Glucoraphanin exerts its effects primarily through its conversion to sulforaphane by the enzyme myrosinase . Sulforaphane activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which induces the expression of phase II detoxification enzymes . These enzymes play a crucial role in detoxifying carcinogens and protecting cells from oxidative stress .
Comparison with Similar Compounds
Key Observations :
- Side Chain Variability : Glucoraphanin’s 4-methylsulfinylbutyl group differentiates it from glucoraphasatin (5-methylsulfinylpentyl) and glucoalyssin (6-methylsulfinylhexyl). These variations influence hydrophobicity and enzymatic hydrolysis rates .
- Aromatic vs. Aliphatic: Gluconasturtiin, an aromatic glucosinolate with a phenethyl side chain, exhibits distinct metabolic pathways. For instance, its biosynthesis is inhibited under high salinity (100 mM NaCl), unlike glucoraphanin .
Bioavailability and Metabolic Pathways
- Glucoraphanin: Hydrolyzed by myrosinase (endogenous or microbial) to yield sulforaphane, which is conjugated to glutathione and excreted as dithiocarbamates. Bioavailability of isothiocyanates (e.g., sulforaphane) is ~6× higher than glucosinolates due to efficient enzymatic conversion .
- Gluconasturtiin : Produces phenethyl isothiocyanate (PEITC), which shows slower urinary excretion kinetics compared to sulforaphane. Cumulative dithiocarbamate excretion after gluconasturtiin ingestion is 42–44%, lower than glucoraphanin-derived metabolites .
- Sinigrin (Allyl Glucosinolate): Unlike glucoraphanin, sinigrin levels in Brassica oleracea roots increase under selenium (Na₂SeO₃) stress, highlighting divergent regulatory mechanisms for sulfur assimilation .
Stability Under Environmental Stress
- Salinity Stress : Glucoraphanin concentrations remain stable in kale roots and shoots at ≤80 mM NaCl, whereas gluconasturtiin declines at ≥100 mM NaCl due to phenylalanine ammonia lyase inhibition .
- Selenium Interaction: Na₂SeO₃ reduces glucoraphanin in B. oleracea var. italica), suggesting species-specific metabolic responses .
Notes
HPLC-Grade Specificity: The ≥97.0% purity of glucoraphanin potassium salt minimizes interference in chromatographic analyses, critical for differentiating it from co-eluting glucosinolates like glucoiberin .
Metabolic Studies: Researchers must account for interspecies variability in glucosinolate metabolism, particularly under selenium or salinity stress .
Bioavailability Optimization : Chewing raw broccoli sprouts enhances myrosinase-mediated glucoraphanin conversion, increasing sulforaphane bioavailability by ~42% compared to heat-inactivated preparations .
Biological Activity
Glucoraphanin potassium salt, a member of the glucosinolate family, is primarily found in cruciferous vegetables such as broccoli and cauliflower. It is recognized for its potential health benefits, particularly due to its conversion into sulforaphane, a potent isothiocyanate known for its anticancer properties. This article explores the biological activities associated with glucoraphanin potassium salt, including its antioxidant, anti-inflammatory, and anticancer effects, supported by various research findings.
| Property | Value |
|---|---|
| CAS Number | 21414-41-5 |
| Molecular Weight | 437.793 g/mol |
| Chemical Formula | C₁₂H₂₃KNO₁₀S₃ |
| IUPAC Name | (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl-5-methylsulfinyl-N-sulfooxypentanimidothioate |
| Purity | 95%+ |
| Storage Conditions | Below -18 degrees Celsius |
1. Antioxidant Activity
Glucoraphanin exhibits significant antioxidant properties through its metabolite sulforaphane. This compound scavenges free radicals and enhances the activity of antioxidant enzymes in the body. Studies have shown that sulforaphane can reduce oxidative stress markers and improve cellular defense mechanisms against oxidative damage .
2. Anticancer Properties
The anticancer potential of glucoraphanin is primarily attributed to its conversion to sulforaphane. Research indicates that sulforaphane inhibits various phases of cancer development:
- Inhibition of Phase I Enzymes : Sulforaphane blocks cytochrome P450 enzymes that activate pro-carcinogens.
- Activation of Phase II Enzymes : It induces detoxifying enzymes that eliminate carcinogenic compounds.
- Cell Cycle Arrest and Apoptosis : Sulforaphane has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways .
3. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of glucoraphanin. In vitro experiments demonstrated that both synthetic and natural forms of glucoraphanin significantly reduced the secretion of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated THP-1 cells by approximately 52% at a concentration of 15 μM . This suggests a potential role for glucoraphanin in managing inflammatory conditions.
Case Study 1: Effects on Celiac Disease
A study investigated the effects of glucoraphanin on intestinal inflammation in a model simulating celiac disease. While sulforaphane exhibited significant anti-inflammatory effects, glucoraphanin was found to be inactive at concentrations typically used in dietary contexts (50 μM). However, it was suggested that glucoraphanin may have some stability and potential activity in the gastrointestinal tract that merits further investigation .
Case Study 2: Antimicrobial Properties
Research has also explored the antimicrobial effects of glucoraphanin hydrolysis products against resistant bacterial strains. The results indicated a synergistic effect when combined with antibiotics, suggesting that glucoraphanin may enhance the efficacy of conventional antimicrobial treatments .
Q & A
Q. What strategies optimize HPLC separation of glucoraphanin from structurally analogous glucosinolates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
